molecular formula C10H9NO3S B086081 2-Naphthalenesulfonamide, 4-hydroxy- CAS No. 116-64-3

2-Naphthalenesulfonamide, 4-hydroxy-

Cat. No. B086081
CAS RN: 116-64-3
M. Wt: 223.25 g/mol
InChI Key: UVUPYJHRUARFIM-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonamide, 4-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 13356 and has been synthesized by various methods.

Scientific Research Applications

2-Naphthalenesulfonamide, 4-hydroxy- has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.

Mechanism Of Action

The mechanism of action of 2-Naphthalenesulfonamide, 4-hydroxy- involves the inhibition of carbonic anhydrase activity. This enzyme is responsible for the conversion of carbon dioxide to bicarbonate and protons, which is essential for maintaining acid-base balance in the body. Inhibition of carbonic anhydrase activity by 2-Naphthalenesulfonamide, 4-hydroxy- can lead to a decrease in the production of bicarbonate and protons, which can have various physiological effects.

Biochemical And Physiological Effects

2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by this compound can lead to a decrease in the production of bicarbonate and protons, which can affect acid-base balance in the body. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against cancer cell lines, which can have potential applications in cancer treatment.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Naphthalenesulfonamide, 4-hydroxy- in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-Naphthalenesulfonamide, 4-hydroxy-. One potential direction is the development of novel carbonic anhydrase inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in cancer treatment. Furthermore, the potential use of 2-Naphthalenesulfonamide, 4-hydroxy- in enzyme inhibition and drug discovery should be explored further.

Synthesis Methods

2-Naphthalenesulfonamide, 4-hydroxy- can be synthesized by various methods, including the reaction of 2-naphthol with sulfanilamide in the presence of an acid catalyst. Another method involves the reaction of 2-naphthalenesulfonyl chloride with 4-hydroxyaniline in the presence of a base. The yield of this compound is typically high, and it can be purified by recrystallization.

properties

CAS RN

116-64-3

Product Name

2-Naphthalenesulfonamide, 4-hydroxy-

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-hydroxynaphthalene-2-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14)

InChI Key

UVUPYJHRUARFIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

Other CAS RN

116-64-3

Origin of Product

United States

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